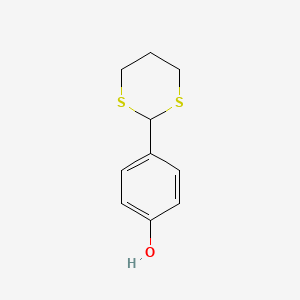4-(1,3-Dithian-2-yl)phenol
CAS No.: 57529-05-2
Cat. No.: VC2022087
Molecular Formula: C10H12OS2
Molecular Weight: 212.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57529-05-2 |
|---|---|
| Molecular Formula | C10H12OS2 |
| Molecular Weight | 212.3 g/mol |
| IUPAC Name | 4-(1,3-dithian-2-yl)phenol |
| Standard InChI | InChI=1S/C10H12OS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2 |
| Standard InChI Key | GNRKGNLBYVFKKD-UHFFFAOYSA-N |
| SMILES | C1CSC(SC1)C2=CC=C(C=C2)O |
| Canonical SMILES | C1CSC(SC1)C2=CC=C(C=C2)O |
Introduction
Chemical Identity and Basic Properties
4-(1,3-Dithian-2-yl)phenol, identified by CAS number 57529-05-2, is an organosulfur compound with several common synonyms including 2-(4-Hydroxyphenyl)-1,3-dithiane and p-(m-Dithian-2-yl)phenol. This compound features a six-membered dithiane ring connected to a phenol moiety, creating a multifunctional organic molecule with diverse chemical reactivity profiles.
The compound's fundamental chemical and physical properties are summarized in Table 1.
Table 1. Basic Properties of 4-(1,3-Dithian-2-yl)phenol
Structural Characteristics and Computed Properties
The molecular structure of 4-(1,3-Dithian-2-yl)phenol consists of a para-substituted phenol with a 1,3-dithiane unit attached at the C-4 position. The dithiane ring typically adopts a chair conformation similar to cyclohexane, with the phenol group preferentially occupying an equatorial position to minimize steric interactions.
Crystal structure data available through the Cambridge Structural Database (CCDC Number 262125) provides definitive three-dimensional structural information . The compound's computed physicochemical properties, as determined through various computational methods, are presented in Table 2.
Table 2. Computed Physicochemical Properties of 4-(1,3-Dithian-2-yl)phenol
The optimized total energy of -1259.88822 atomic units (au) indicates the compound's relative stability compared to related dithiane derivatives . This energy value is particularly significant when comparing the relative stability within a series of related compounds including other 2-phenyl-1,3-dithiane derivatives.
Chemical Reactivity and Applications
The chemical reactivity of 4-(1,3-Dithian-2-yl)phenol is governed by two primary functional groups: the dithiane moiety and the phenolic hydroxyl group. This dual functionality makes the compound valuable in several contexts:
As a Masked Carbonyl Compound
The 1,3-dithiane functionality effectively serves as a protected form of an aldehyde group. Hydrolysis under appropriate conditions (typically using mercury salts, N-bromosuccinimide, or iodine) can regenerate the original aldehyde . This protection strategy is particularly valuable in multistep syntheses where the reactivity of the carbonyl group needs to be temporarily suppressed.
Umpolung Chemistry
One of the most significant applications of 1,3-dithianes in organic synthesis is their ability to facilitate umpolung (polarity reversal) reactions. Upon deprotonation with strong bases such as n-BuLi, the dithiane moiety generates a nucleophilic carbon center at a position that would normally be electrophilic in the corresponding aldehyde . This makes 4-(1,3-Dithian-2-yl)phenol a potential synthon for constructing complex molecules through carbon-carbon bond formation.
Hydroxyl Group Functionalization
The phenolic hydroxyl group provides an additional site for chemical modifications. This group can undergo various transformations such as esterification, etherification, or conversion to other functional groups, expanding the synthetic utility of the compound.
Related Compounds and Structural Analogs
4-(1,3-Dithian-2-yl)phenol belongs to a broader family of 2-aryl-1,3-dithianes and functionalized phenols. Several structurally related compounds have been described in the literature, providing context for understanding the properties and reactivity of this specific molecule.
Table 3. Structurally Related Compounds
Computational studies have established the relative stabilities of these related compounds, with the optimized total energies providing a quantitative measure of their comparative thermodynamic stabilities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume